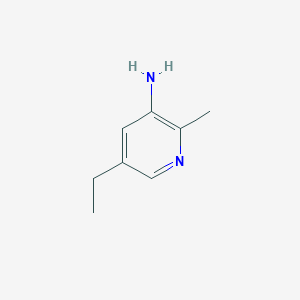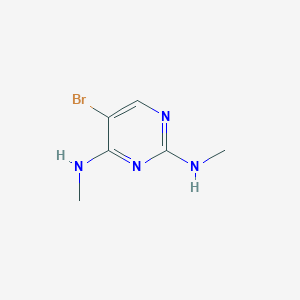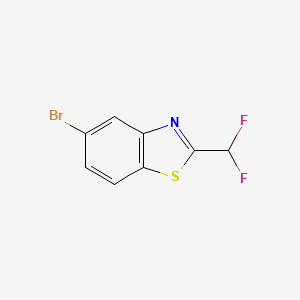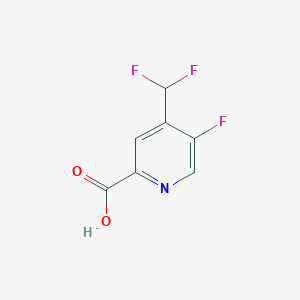amine](/img/structure/B13581541.png)
[1-(1H-indazol-1-yl)propan-2-yl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-1-yl)propan-2-ylamine: is a compound belonging to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the cyclization process .
Industrial Production Methods: Industrial production of indazole derivatives, including 1-(1H-indazol-1-yl)propan-2-ylamine, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indazol-1-yl)propan-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indazole ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1-(1H-indazol-1-yl)propan-2-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Biologically, indazole derivatives have shown promise in various therapeutic areas. 1-(1H-indazol-1-yl)propan-2-ylamine has been studied for its potential anticancer and anti-inflammatory activities. It can inhibit specific enzymes and signaling pathways involved in disease progression .
Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders .
Industry: Industrially, 1-(1H-indazol-1-yl)propan-2-ylamine is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of products with diverse applications .
Mechanism of Action
The mechanism of action of 1-(1H-indazol-1-yl)propan-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By modulating these pathways, 1-(1H-indazol-1-yl)propan-2-ylamine can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
1H-Indazole: A parent compound with a similar core structure but lacking the propan-2-yl and methylamine groups.
2H-Indazole: An isomer of 1H-indazole with different electronic properties.
1-Methyl-1H-indazole: A derivative with a methyl group at the nitrogen atom of the indazole ring.
Uniqueness: The uniqueness of 1-(1H-indazol-1-yl)propan-2-ylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl and methylamine groups enhances its reactivity and potential for therapeutic applications compared to other indazole derivatives .
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-indazol-1-yl-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H15N3/c1-9(12-2)8-14-11-6-4-3-5-10(11)7-13-14/h3-7,9,12H,8H2,1-2H3 |
InChI Key |
SGBYSTSKRIYIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C=N1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
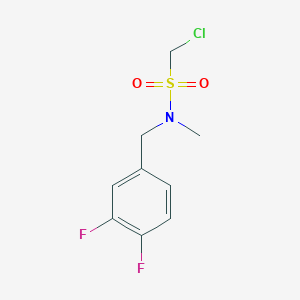
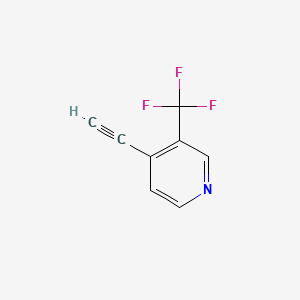
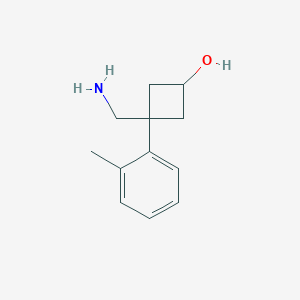
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
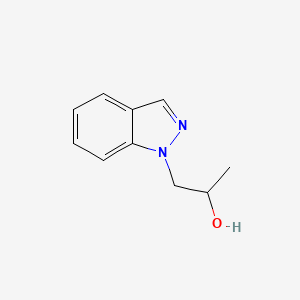
![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
